molecular formula C8H4F3NO3S B6149993 5-(trifluoromethyl)-2,3-dihydro-1,2-benzothiazole-1,1,3-trione CAS No. 2385071-69-0

5-(trifluoromethyl)-2,3-dihydro-1,2-benzothiazole-1,1,3-trione

Cat. No.: B6149993
CAS No.: 2385071-69-0
M. Wt: 251.2
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Description

5-(Trifluoromethyl)-2,3-dihydro-1,2-benzothiazole-1,1,3-trione is a chemical compound characterized by its trifluoromethyl group and benzothiazole structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(trifluoromethyl)-2,3-dihydro-1,2-benzothiazole-1,1,3-trione typically involves the following steps:

  • Starting Materials: The synthesis begins with 2-aminothiophenol and trifluoromethylating agents.

  • Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

  • Cyclization: The resulting trifluoromethylated intermediate undergoes cyclization to form the benzothiazole ring.

  • Oxidation: The final step involves the oxidation of the intermediate to yield the desired compound.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 5-(Trifluoromethyl)-2,3-dihydro-1,2-benzothiazole-1,1,3-trione can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to modify the compound's functional groups.

  • Substitution: Substitution reactions can introduce different substituents at various positions on the benzothiazole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, 5-(trifluoromethyl)-2,3-dihydro-1,2-benzothiazole-1,1,3-trione is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group enhances the stability and reactivity of the compounds it is part of.

Biology: In biological research, this compound is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for probing biological pathways.

Medicine: The compound's unique structure makes it a candidate for pharmaceutical applications. It can be used in the design of new therapeutic agents, particularly those targeting diseases where the trifluoromethyl group plays a crucial role.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its properties make it valuable in various manufacturing processes.

Mechanism of Action

The mechanism by which 5-(trifluoromethyl)-2,3-dihydro-1,2-benzothiazole-1,1,3-trione exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound's binding affinity to these targets, leading to biological or chemical activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Trifluoromethylpyridine: Contains a similar trifluoromethyl group but has a pyridine ring instead of benzothiazole.

  • 1,3,5-tris(trifluoromethyl)benzene: A tri-substituted benzene with trifluoromethyl groups at the 1, 3, and 5 positions.

Uniqueness: 5-(Trifluoromethyl)-2,3-dihydro-1,2-benzothiazole-1,1,3-trione is unique due to its combination of the trifluoromethyl group and the benzothiazole structure. This combination provides distinct chemical and biological properties that are not found in other similar compounds.

Properties

CAS No.

2385071-69-0

Molecular Formula

C8H4F3NO3S

Molecular Weight

251.2

Purity

95

Origin of Product

United States

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